Ethyl 2,5-dibromobenzoate

Description

BenchChem offers high-quality Ethyl 2,5-dibromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,5-dibromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

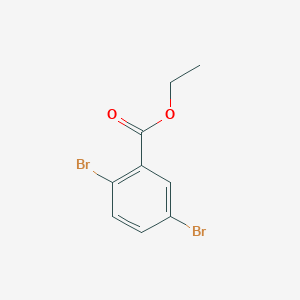

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,5-dibromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGDJZPDLGRXDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 2,5-dibromobenzoate CAS number and chemical registry information

Executive Summary: The Ortho-Meta Halogen Scaffold

Ethyl 2,5-dibromobenzoate represents a critical class of polyhalogenated aromatic building blocks used in the regioselective synthesis of complex pharmacophores. Unlike symmetric dihalides, this compound offers two chemically distinct bromine sites:

-

C2-Bromine (Ortho): Sterically hindered by the adjacent ester group; electronically activated by the inductive effect of the carbonyl.

-

C5-Bromine (Meta): Sterically accessible; electronically distinct from the ortho-position.

This duality allows for iterative cross-coupling strategies (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the precise construction of non-symmetric biaryl and triaryl systems found in kinase inhibitors and agrochemicals. This guide outlines the physicochemical profile, validated synthetic protocols, and mechanistic insights into its regioselective functionalization.

Chemical Identity & Registry Information

| Registry / ID | Value |

| CAS Number | 76008-76-9 |

| IUPAC Name | Ethyl 2,5-dibromobenzoate |

| Molecular Formula | C₉H₈Br₂O₂ |

| Molecular Weight | 307.97 g/mol |

| SMILES | CCOC(=O)C1=C(Br)C=CC(Br)=C1 |

| InChI Key | AHGDJZPDLGRXDV-UHFFFAOYSA-N |

| MDL Number | MFCD14698210 |

Physicochemical Profile

The physical state of Ethyl 2,5-dibromobenzoate is influenced by the disruption of intermolecular hydrogen bonding (present in its parent acid) and the lipophilicity of the ethyl chain.

| Property | Data | Notes |

| Appearance | Clear to pale yellow liquid / Low-melting solid | Tendency to supercool; often appears as a viscous oil. |

| Boiling Point | ~145–150 °C at 5 mmHg (Predicted) | High vacuum required for distillation to avoid thermal degradation. |

| Density | ~1.65 g/cm³ (Predicted) | Significantly denser than water due to dibromo content. |

| Solubility | Soluble in DCM, EtOAc, THF, Toluene | Hydrophobic; insoluble in water. |

| LogP | ~4.1 | High lipophilicity; suitable for organic phase reactions. |

Synthetic Methodology

Protocol: Acid-Catalyzed Esterification

While the acid chloride route (via SOCl₂) is viable, the direct Fischer esterification is preferred for scale-up due to atom economy and ease of workup, provided water removal is efficient.

Reaction Scheme:

2,5-Dibromobenzoic acid + EtOH (excess)

Step-by-Step Workflow:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (or use molecular sieves in a Soxhlet extractor) topped with a reflux condenser.

-

Charging: Add 2,5-Dibromobenzoic acid (28.0 g, 100 mmol) and Absolute Ethanol (150 mL) .

-

Catalyst Addition: Cautiously add Concentrated H₂SO₄ (2.0 mL) dropwise while stirring. Caution: Exothermic.

-

Reflux: Heat the mixture to vigorous reflux (bath temp ~85°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:1) for the disappearance of the acid spot.

-

Workup:

-

Cool reaction to room temperature.

-

Concentrate under reduced pressure to remove excess ethanol.

-

Dissolve residue in Ethyl Acetate (200 mL) .

-

Wash sequentially with Sat. NaHCO₃ (2 x 100 mL) (to remove unreacted acid and catalyst), water, and brine.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Note: If the product is colored, pass through a short pad of silica gel eluting with 5% EtOAc/Hexane.

-

-

Yield: Expect 27–29 g (85–95%) of a pale yellow oil/solid.

Figure 1: Streamlined workflow for the Fischer esterification synthesis.

Reactivity & Applications: Regioselective Coupling

The core value of this scaffold lies in the differential reactivity of the two bromine atoms in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura).

Mechanistic Insight: Sterics vs. Electronics

-

C5-Position (Meta): Less sterically hindered. In standard catalytic cycles using bulky phosphine ligands (e.g., PPh₃, XPhos), oxidative addition occurs preferentially here.

-

C2-Position (Ortho): Sterically crowded by the ester group. However, the ester is an Electron Withdrawing Group (EWG), which can activate the C2-Br bond towards oxidative addition if the catalyst is small enough or if a directing group effect is leveraged.

General Rule: Under standard kinetic control (e.g., Pd(PPh₃)₄, Na₂CO₃), the C5-position reacts first .

Experimental Strategy for Regiodivergence

-

First Coupling (C5-Selective):

-

Reagents: 1.0 eq Ar-B(OH)₂, 1.05 eq Ethyl 2,5-dibromobenzoate.

-

Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂.

-

Outcome: Formation of Ethyl 5-aryl-2-bromobenzoate.

-

-

Second Coupling (C2-Selective):

-

Reagents: Excess Ar'-B(OH)₂, forcing conditions (higher temp).

-

Catalyst: Pd₂/Buchwald Ligands (e.g., SPhos) to overcome steric hindrance at C2.

-

Figure 2: Regioselective functionalization pathway favoring C5 substitution first.

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | H-Code | Statement | Precautions |

| Acute Toxicity | H302 | Harmful if swallowed. | Do not eat/drink in lab. Wash hands post-handling.[1][2] |

| Skin Irritation | H315 | Causes skin irritation.[1][2] | Wear nitrile gloves (min 0.11mm thickness). |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Use safety goggles with side shields. |

| STOT-SE | H335 | May cause respiratory irritation.[1][2] | Handle only in a fume hood. |

Storage: Store in a cool, dry place. Keep container tightly closed. Light sensitive (store in amber glass).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11891, 2,5-Dibromobenzoic acid. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

An In-depth Technical Guide to Ethyl 2,5-Dibromobenzoate: Synthesis, Properties, and Handling

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of chemical synthesis and pharmaceutical development, halogenated aromatic compounds serve as pivotal building blocks. Their unique electronic properties and reactivity patterns allow for a diverse range of chemical transformations, making them indispensable in the construction of complex molecular architectures. This guide focuses on a specific, yet important, member of this class: ethyl 2,5-dibromobenzoate.

While this compound is commercially available, detailed experimental data regarding its physicochemical properties and spectral characterization is not widely published in readily accessible literature. This guide, therefore, consolidates the available information from chemical suppliers and extrapolates established synthetic methodologies to provide a foundational understanding for researchers. The protocols and data presented are intended to serve as a starting point for laboratory work, emphasizing the principles of synthesis and safe handling.

Core Molecular Attributes

Ethyl 2,5-dibromobenzoate is a disubstituted benzene derivative containing two bromine atoms at positions 2 and 5 relative to an ethyl ester group. This substitution pattern imparts specific reactivity and physical properties to the molecule.

Structural Formula

The structural formula of ethyl 2,5-dibromobenzoate is presented below:

Caption: 2D Structure of Ethyl 2,5-Dibromobenzoate.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈Br₂O₂ | [1] |

| Molecular Weight | 307.97 g/mol | [1] |

| CAS Number | 76008-76-9 | [1] |

| IUPAC Name | ethyl 2,5-dibromobenzoate | [1] |

| Appearance | Not specified (likely a solid or liquid) | - |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water. | - |

Synthesis Protocol: Fischer Esterification

The most direct and common method for synthesizing ethyl 2,5-dibromobenzoate is the Fischer esterification of its corresponding carboxylic acid, 2,5-dibromobenzoic acid, with ethanol in the presence of a strong acid catalyst.

Reaction Principle

Fischer esterification is a reversible, acid-catalyzed condensation reaction.[2] To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol (ethanol) or by removing water as it is formed during the reaction.[2][3]

Experimental Workflow: A Representative Protocol

The following protocol is adapted from a standard procedure for the synthesis of a similar compound, ethyl 2-bromobenzoate, and represents a reliable method for this class of transformation.[4]

Caption: General workflow for the synthesis of ethyl 2,5-dibromobenzoate.

Step-by-Step Methodology:

-

Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,5-dibromobenzoic acid (1.0 eq.) in anhydrous ethanol (10-20 eq.). The use of a large excess of ethanol serves to drive the reaction equilibrium toward the product.[3]

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the mixture. This protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack.[2]

-

Reaction: Heat the reaction mixture to a gentle reflux and maintain this temperature with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 12-24 hours).[4]

-

Work-up:

-

Allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with a water-immiscible organic solvent such as ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the sulfuric acid and any unreacted carboxylic acid), and finally with brine.

-

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude ethyl 2,5-dibromobenzoate.

-

Purification: If necessary, the crude product can be purified by silica gel column chromatography, typically using a non-polar eluent system such as a mixture of hexanes and ethyl acetate.[4]

Spectroscopic Characterization (Anticipated)

While specific, verified spectra for ethyl 2,5-dibromobenzoate are not available in the searched literature, one can predict the expected signals based on the structure and data from analogous compounds like ethyl benzoate.[5]

-

¹H NMR: The spectrum is expected to show signals for the ethyl group and the aromatic protons.

-

Ethyl Group: A triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.4 ppm (2H, -OCH₂-).

-

Aromatic Protons: The three protons on the benzene ring are in distinct chemical environments and would likely appear as multiplets or complex doublets in the range of 7.2-7.8 ppm.

-

-

¹³C NMR: The spectrum would show nine distinct signals.

-

Ethyl Group: Two signals for the methyl (-CH₃) and methylene (-CH₂-) carbons, expected around 14 ppm and 61 ppm, respectively.

-

Aromatic Carbons: Six signals for the benzene ring carbons. The two carbons bonded to bromine (C2, C5) would be shifted, as would the carbon attached to the ester group (C1). The carbonyl carbon of the ester group would appear significantly downfield, typically in the 164-167 ppm region.

-

-

IR Spectroscopy: Key vibrational bands would include:

-

C=O Stretch: A strong, sharp absorption around 1720-1730 cm⁻¹ characteristic of an ester carbonyl group.

-

C-O Stretch: Absorptions in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

-

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 306, 308, and 310, with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Common fragmentation patterns for benzoate esters include the loss of the ethoxy radical (-•OCH₂CH₃, 45 Da) to form a stable acylium ion.

Applications and Synthetic Utility

Ethyl 2,5-dibromobenzoate is primarily used as a building block in organic synthesis. The two bromine atoms provide reactive handles for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

While specific examples in late-stage drug development are not prominent in the literature, this type of poly-halogenated intermediate is valuable in the synthesis of complex scaffolds for medicinal chemistry libraries and in the development of materials science applications.

Safety and Handling

As a laboratory chemical, ethyl 2,5-dibromobenzoate should be handled with appropriate care, following standard safety protocols.

GHS Hazard Information[1]

-

Pictogram: GHS07 (Harmful/Irritant)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Storage

-

Personal Protective Equipment (PPE): Use a chemical fume hood to minimize inhalation exposure. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

Ashenhurst, J. Fischer Esterification. Master Organic Chemistry. [Link]

-

PubChem. Ethyl 2-bromobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl benzoate. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl 2,5-Dibromobenzoate in Common Organic Solvents

Executive Summary

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical physicochemical property that governs process development, formulation design, and ultimately, bioavailability. This technical guide provides a comprehensive overview of the principles and practices for determining the solubility of ethyl 2,5-dibromobenzoate, a halogenated aromatic ester of interest in organic synthesis and pharmaceutical research. We delve into the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols for its accurate measurement, and discuss the interpretation of solubility data. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous understanding of solubility determination.

Introduction: The Critical Role of Solubility

In the journey of a chemical entity from laboratory synthesis to a viable product, solubility is a gatekeeper. For medicinal chemists, it dictates the feasibility of reaction conditions and purification strategies like crystallization. For formulation scientists, it is a cornerstone for developing effective drug delivery systems, as a compound must be in a dissolved state to be absorbed and exert its therapeutic effect.[1] Poor solubility is a persistent challenge, with estimates suggesting that nearly 90% of molecules in the discovery pipeline are poorly water-soluble.[1]

Ethyl 2,5-dibromobenzoate (C₉H₈Br₂O₂) is a halogenated benzoic acid ester. Its structure, featuring a substituted aromatic ring, suggests it may serve as a valuable building block in the synthesis of more complex molecules. Understanding its solubility profile in a range of common organic solvents is paramount for its effective use in reaction media, for purification, and for anticipating the properties of its downstream derivatives.

This guide will explore the key factors influencing the solubility of ethyl 2,5-dibromobenzoate, provide robust methodologies for its experimental determination, and offer a framework for interpreting the resulting data.

Physicochemical Properties of Ethyl 2,5-Dibromobenzoate

A foundational understanding of a compound's intrinsic properties is essential before undertaking solubility studies. These properties provide clues to its expected behavior in different solvent environments.

| Property | Value | Source |

| IUPAC Name | ethyl 2,5-dibromobenzoate | [2] |

| CAS Number | 76008-76-9 | [2] |

| Molecular Formula | C₉H₈Br₂O₂ | [2] |

| Molecular Weight | 307.97 g/mol | Calculated |

| Canonical SMILES | CCOC(=O)C1=CC(Br)=CC=C1Br | [2] |

| InChI Key | AHGDJZPDLGRXDV-UHFFFAOYSA-N | [2] |

The Theoretical Framework of Solubility

The adage "like dissolves like" provides a useful qualitative starting point. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For a more quantitative prediction, thermodynamic models are employed.

Hansen Solubility Parameters (HSP)

A powerful and practical approach is the use of Hansen Solubility Parameters (HSP).[3] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total solubility parameter is related to these components by the equation: δ² = δD² + δP² + δH².[4] The fundamental principle is that substances with similar HSP values are likely to be miscible.[3][4][5] By knowing the HSP of ethyl 2,5-dibromobenzoate and various solvents, one can predict the most suitable solvents for dissolution.

Experimental Determination of Solubility

Accurate solubility data is derived from meticulous experimental work. The "shake-flask" method is a traditional and reliable approach to determine equilibrium solubility.[6] In this method, an excess of the solute is agitated in the solvent for a prolonged period (typically 24 hours or more) to ensure equilibrium is reached.[6][7] The resulting saturated solution is then separated from the undissolved solid and analyzed. Here, we detail two common and robust analytical techniques for concentration determination: the Gravimetric Method and UV-Vis Spectroscopy.

General Workflow for Solubility Determination

The following diagram illustrates the general workflow, branching into the two specific analytical methods discussed.

Caption: Experimental workflow for solubility determination.

Protocol 1: The Gravimetric Method

This method is a fundamental and highly accurate technique that relies on the direct measurement of the mass of the dissolved solute after solvent removal.[8][9]

Causality: The core principle is that by completely removing the volatile solvent from a known volume of a saturated solution, the remaining mass corresponds directly to the amount of dissolved solute.[1][8] Drying to a constant weight is a critical self-validation step, ensuring that all solvent has been removed and the final weight is solely that of the solute.[1]

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of ethyl 2,5-dibromobenzoate to a known volume of the chosen solvent in a sealed vial. Agitate the mixture using a shaker or magnetic stirrer at a constant temperature for 24-48 hours. The presence of undissolved solid is necessary to confirm saturation.[6][10]

-

Sample Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm PTFE syringe filter into a clean, dry vial. This step is crucial to remove all particulate matter.

-

Mass Determination: a. Pre-weigh a clean, dry evaporating dish (W₁). b. Using a calibrated pipette, transfer a precise volume (e.g., 5.00 mL) of the clear, saturated filtrate into the evaporating dish. c. Weigh the dish containing the solution (W₂). d. Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. e. Once the solvent is fully evaporated, continue to dry the dish until a constant weight is achieved (weigh, dry for another hour, re-weigh until the difference is negligible). Record this final weight (W₃).[1]

-

Calculation:

-

Mass of solute = W₃ - W₁

-

Solubility (g/L) = (Mass of solute / Volume of filtrate in L)

-

Protocol 2: UV-Vis Spectroscopic Method

This method is advantageous for high-throughput screening and when only small sample volumes are available.[11] It relies on the principle that many organic compounds absorb light in the ultraviolet-visible range, and the amount of absorbance is proportional to the concentration (Beer-Lambert Law).

Causality: The method's validity rests on creating a reliable calibration curve where the absorbance of standard solutions of known concentrations is measured.[12] The concentration of the unknown saturated solution can then be accurately determined by interpolation from this curve. This external calibration is the self-validating system for this protocol.

Step-by-Step Methodology:

-

Determine λmax: Prepare a dilute solution of ethyl 2,5-dibromobenzoate in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax). All subsequent measurements will be taken at this wavelength for maximum sensitivity.

-

Prepare a Calibration Curve: a. Create a stock solution of ethyl 2,5-dibromobenzoate of a known high concentration in the chosen solvent. b. Perform a series of accurate serial dilutions from the stock solution to create at least five standard solutions of decreasing, known concentrations. c. Measure the absorbance of each standard at λmax. d. Plot Absorbance vs. Concentration. A linear regression of this data will yield the equation of the line (y = mx + c), which is the calibration curve. The R² value should be >0.99 for a valid curve.

-

Prepare and Analyze the Saturated Solution: a. Prepare a saturated solution and filter it as described in the gravimetric method (Steps 1 & 2). b. Accurately dilute a small volume of the clear filtrate with the solvent so that its absorbance falls within the linear range of the calibration curve. The dilution factor must be recorded precisely. c. Measure the absorbance of the diluted sample at λmax.

-

Calculation:

-

Use the measured absorbance and the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Solubility (g/L) = (Concentration of diluted sample) x (Dilution Factor)

-

Solubility Data of Ethyl 2,5-Dibromobenzoate

The determination of solubility across a spectrum of solvents provides a comprehensive profile of a compound's behavior. The selection of solvents should cover a range of polarities and chemical functionalities.

Note: The following table provides an illustrative example of how solubility data for ethyl 2,5-dibromobenzoate at 25°C would be presented. These values are hypothetical and intended for demonstration purposes. Actual experimental determination as described in Section 4 is required for precise, reliable data.

| Solvent | Solvent Polarity Index (Snyder) | Solubility at 25°C (g/L) - Illustrative |

| n-Heptane | 0.1 | ~ 5 |

| Toluene | 2.4 | ~ 150 |

| Dichloromethane | 3.1 | ~ 250 |

| Ethyl Acetate | 4.4 | ~ 200 |

| Acetone | 5.1 | ~ 180 |

| Ethanol | 5.2 | ~ 90 |

| Methanol | 6.6 | ~ 40 |

| Water | 10.2 | < 0.1 |

Interpretation and Advanced Modeling

The illustrative data shows a trend where the solubility of ethyl 2,5-dibromobenzoate is low in the non-polar solvent n-heptane and very low in the highly polar solvent water. Its highest solubility is in solvents of intermediate polarity like dichloromethane and ethyl acetate. This "parabolic" trend is common for molecules with both non-polar (aromatic ring) and polar (ester group) features.

For more complex systems, such as binary solvent mixtures, thermodynamic models like the Jouyban-Acree model can be invaluable.[13][14][15][16][17] This model correlates the solubility of a solute in mixed solvents based on its solubility in the neat solvents, and is widely used in pharmaceutical sciences for optimizing crystallization processes.[13][14][18]

Conclusion

This guide has outlined the theoretical basis and provided detailed, practical protocols for the determination of the solubility of ethyl 2,5-dibromobenzoate. The choice of analytical method, whether gravimetric or spectroscopic, depends on the available resources and desired throughput. Accurate solubility data is not merely a physical constant; it is actionable intelligence that informs critical decisions in chemical process development and pharmaceutical formulation, ultimately accelerating the path from discovery to application.

References

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. scribd.com [scribd.com]

- 8. msesupplies.com [msesupplies.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model [sites.ualberta.ca]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 20. Ethyl 2-bromobenzoate (CAS 6091-64-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 21. Methyl 3,5-Dibromobenzoate | C8H6Br2O2 | CID 621923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 24. chemrxiv.org [chemrxiv.org]

- 25. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. kinampark.com [kinampark.com]

- 27. semanticscholar.org [semanticscholar.org]

- 28. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 2,5-Dibromobenzoic acid | C7H4Br2O2 | CID 11891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. youtube.com [youtube.com]

- 31. Ethyl 2,5-dichlorobenzoate | C9H8Cl2O2 | CID 123447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of 2,5-Dibromobenzoate Derivatives in Advanced Materials: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of material science, the quest for novel organic molecules with tunable electronic properties is paramount for the development of next-generation electronics, sensors, and optoelectronic devices. Among the vast array of molecular building blocks, 2,5-dibromobenzoate derivatives have emerged as a versatile and highly promising platform. Their unique structural and electronic characteristics, stemming from the presence of two bromine atoms and a carboxylate group on a benzene ring, provide a rich playground for synthetic chemists and material scientists to engineer materials with tailored functionalities.

This technical guide delves into the core electronic properties of 2,5-dibromobenzoate derivatives, offering a comprehensive overview of their synthesis, characterization, and application in cutting-edge material science. As your senior application scientist, this document is designed to not only present established protocols but to also provide the underlying scientific rationale, empowering you to innovate and adapt these principles in your own research endeavors.

The 2,5-Dibromobenzoate Core: A Foundation for Electronic Functionality

The intrinsic properties of the 2,5-dibromobenzoate scaffold are the cornerstone of its utility in material science. The two bromine atoms, being electronegative, withdraw electron density from the aromatic ring, influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This electron-deficient nature is a key attribute for designing materials with specific charge transport characteristics. The carboxylic acid or ester functionality provides a versatile handle for further chemical modifications, including coordination to metal centers in metal-organic frameworks (MOFs) or participation in polymerization reactions.

The fundamental building block, 2,5-dibromobenzoic acid, is a solid at room temperature with a molecular weight of approximately 279.91 g/mol .[1] Its derivatives, such as methyl 2,5-dibromobenzoate, share similar core properties while offering different avenues for solubility and reactivity.[2]

Synthesis and Functionalization: Tailoring the Electronic Landscape

The true power of 2,5-dibromobenzoate derivatives lies in their synthetic accessibility and the ease with which their electronic properties can be modulated through chemical synthesis. The bromine atoms serve as excellent leaving groups for a variety of cross-coupling reactions, enabling the introduction of a wide range of functional groups and the construction of larger conjugated systems.

Key Synthetic Strategies

Several powerful synthetic methodologies are employed to create functional materials from 2,5-dibromobenzoate precursors:

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a workhorse for forming carbon-carbon bonds. It allows for the facile introduction of aryl, heteroaryl, or vinyl groups at the 2- and 5-positions of the benzoate ring. This is a primary method for extending the π-conjugation of the molecule, which is crucial for tuning its optical and electronic properties.[3]

-

Sonogashira Coupling: This reaction enables the formation of carbon-carbon triple bonds, introducing alkyne functionalities. This linear conjugation can significantly impact the material's absorption and emission spectra.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds, allowing for the incorporation of amine-containing groups. This is particularly useful for creating hole-transporting materials or for introducing specific binding sites.

-

Esterification/Amidation: The carboxylate group can be readily converted into esters or amides. This not only modifies the solubility and processing characteristics of the material but can also influence its electronic properties and intermolecular interactions.

The choice of synthetic route is dictated by the desired final structure and properties of the material. For instance, creating a donor-acceptor type polymer for organic photovoltaic applications would involve coupling the electron-deficient dibromobenzoate unit with an electron-donating monomer.[4]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of a diaryl-substituted 2,5-dibromobenzoate derivative, a common step in the creation of organic electronic materials.

Materials:

-

Methyl 2,5-dibromobenzoate

-

Arylboronic acid (2.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 3-4 equivalents)

-

Solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine methyl 2,5-dibromobenzoate, the arylboronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove any oxygen.

-

Solvent and Catalyst Addition: Add the degassed solvent system and the palladium catalyst to the flask under the inert atmosphere.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality in Protocol: The use of an inert atmosphere is critical to prevent the degradation of the palladium catalyst. The base is essential for the transmetalation step of the catalytic cycle. The choice of solvent and temperature can significantly impact the reaction rate and yield.

Unveiling the Electronic Properties: A Deeper Dive

The electronic behavior of 2,5-dibromobenzoate derivatives is at the heart of their application in material science. These properties are typically investigated using a combination of spectroscopic and electrochemical techniques, often complemented by computational modeling.

Electrochemical Properties and Energy Levels

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of these molecules and to estimate their HOMO and LUMO energy levels. The oxidation potential is related to the HOMO level (the ease of removing an electron), while the reduction potential corresponds to the LUMO level (the ease of adding an electron).

Table 1: Representative Electrochemical Data and Corresponding Energy Levels

| Derivative | Oxidation Potential (V vs. Fc/Fc⁺) | HOMO (eV) | Reduction Potential (V vs. Fc/Fc⁺) | LUMO (eV) | Electrochemical Band Gap (eV) |

| Phenyl-substituted | 1.14 | -5.94 | Not readily reducible | -2.45 (estimated) | 3.49 |

| Methoxy-substituted | 0.94 | -5.74 | Not readily reducible | -2.34 (estimated) | 3.40 |

| Cyano-substituted | 1.34 | -6.14 | Reducible | -2.91 (estimated) | 3.23 |

Data adapted from a study on dibenzothiophene derivatives for illustrative purposes.[3]

The HOMO and LUMO levels are crucial for determining the charge injection and transport properties of a material in an electronic device. For instance, in an organic light-emitting diode (OLED), the HOMO and LUMO levels of the emissive material must be well-aligned with those of the adjacent charge-transporting layers to ensure efficient device operation.[3]

Photophysical Properties: Absorption and Emission

The interaction of 2,5-dibromobenzoate derivatives with light is another key aspect of their functionality, particularly for applications in OLEDs, organic photovoltaics (OPVs), and sensors.

-

UV-Visible Absorption Spectroscopy: This technique reveals the electronic transitions within the molecule. The position and intensity of the absorption bands are highly dependent on the extent of π-conjugation. Extending the conjugation through the addition of aromatic or vinylic substituents typically leads to a bathochromic (red) shift in the absorption maximum.

-

Photoluminescence (PL) Spectroscopy: This technique measures the light emitted by a molecule after it has been excited by absorbing a photon. The emission wavelength, quantum yield (the efficiency of light emission), and lifetime of the excited state are critical parameters. For OLED applications, a high photoluminescence quantum yield is desirable.[5] The emission color can be tuned by modifying the chemical structure, which alters the energy gap between the excited state and the ground state.[6]

Diagram 1: Jablonski Diagram Illustrating Photophysical Processes

Caption: Schematic of an Organic Thin-Film Transistor.

Metal-Organic Frameworks (MOFs)

The carboxylate group of 2,5-dibromobenzoic acid makes it an excellent ligand for the construction of MOFs. [7]MOFs are crystalline materials with high porosity and surface area. By incorporating electronically active linkers like 2,5-dibromobenzoate derivatives, it is possible to create MOFs with interesting electronic and sensing properties. [8][9]The porous nature of MOFs allows for the diffusion of analytes, which can interact with the framework and induce a change in its electronic properties, forming the basis for chemical sensors. [10]For instance, the adsorption of a volatile organic compound could alter the conductivity or photoluminescence of the MOF, providing a detectable signal. [7]

Organic Photovoltaics (OPVs) and Light-Emitting Diodes (OLEDs)

In OPVs, a blend of donor and acceptor materials is used to absorb light and generate charge carriers. The electron-deficient nature of the 2,5-dibromobenzoate core makes it a suitable building block for acceptor-type materials. [4]Conversely, by functionalizing it with electron-donating groups, it can be incorporated into donor materials.

In OLEDs, the tunable emission properties of 2,5-dibromobenzoate derivatives are highly advantageous. By carefully designing the molecular structure, it is possible to achieve emission across the visible spectrum. [5]

Future Outlook and Challenges

The field of organic electronics and materials science is continuously evolving, and 2,5-dibromobenzoate derivatives are poised to play an increasingly important role. Future research will likely focus on:

-

Developing novel synthetic methodologies to create more complex and functional architectures.

-

Improving the performance and stability of devices based on these materials.

-

Exploring new applications in areas such as thermoelectrics, spintronics, and bioelectronics. [11] A key challenge remains in understanding and controlling the solid-state packing of these molecules, which has a profound impact on their bulk electronic properties. Advanced characterization techniques and computational modeling will be crucial in addressing this challenge.

Conclusion

2,5-Dibromobenzoate derivatives represent a powerful and versatile platform for the design and synthesis of advanced functional materials. Their tunable electronic and photophysical properties, coupled with their synthetic accessibility, make them highly attractive for a wide range of applications in material science. This guide has provided a comprehensive overview of their core properties, synthetic strategies, and potential applications. By understanding the fundamental principles outlined herein, researchers can unlock the full potential of this remarkable class of molecules to address some of the most pressing challenges in science and technology.

References

-

PubChem. (n.d.). 2,5-Dibromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chmovzh, T. N., Alekhina, D. A., Kudryashev, T. A., & Rakitin, O. A. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis(t[4][12]hiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 27(15), 4931. Retrieved from [Link]

-

Kim, J., et al. (2018). Development of Benzobisoxazole-Based Novel Conjugated Polymers for Organic Thin-Film Transistors. Polymers, 10(11), 1253. Retrieved from [Link]

-

Dutta, T., et al. (2023). Electronic properties of 2D materials and their junctions. Nano Materials Science. Retrieved from [Link]

-

Atanasov, V., et al. (2016). Electronic Structure and d–d Spectrum of Metal–Organic Frameworks with Transition-Metal Ions. The Journal of Physical Chemistry C, 120(16), 8637-8647. Retrieved from [Link]

-

Butler, K. T., Hendon, C. H., & Walsh, A. (2014). Electronic Structure Modulation of Metal–Organic Frameworks for Hybrid Devices. ACS Applied Materials & Interfaces, 6(24), 22024-22031. Retrieved from [Link]

-

Macaya, D. J., et al. (2007). Simple glucose sensors with organic thin film transistors. SUNFEST. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of dibromobenzothiadiazole. Retrieved from [Link]

-

Adegoke, O. A., et al. (2023). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. Materials, 16(13), 4608. Retrieved from [Link]

-

IMDEA Nanociencia. (2025, March 31). Fractionating MOF crystals unlocks their potential: retaining electrical properties with enhanced sensitivity. Retrieved from [Link]

-

Uslu, B., & Ozkan, S. A. (2010). Electrochemical Behaviors and Determinations of Some 2,5-Disubstituted Benzoxazole Compounds at the Hanging Mercury Drop Electrode. International Journal of Electrochemical Science, 5, 1149-1163. Retrieved from [Link]

-

Campbell, M. G., et al. (2015). Metal–Organic Frameworks as Active Materials in Electronic Sensor Devices. Sensors, 15(1), 1938-1959. Retrieved from [Link]

-

Liu, Y., et al. (2024). Photoluminescence mechanism of red emissive carbon dots from a diaminobenzoic acid isomer. Materials Advances, 5, 249-258. Retrieved from [Link]

-

Nayak, P. K., et al. (2009). Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics. Journal of Chemical Sciences, 121(2), 119-126. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,5-Dibromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2,5-Dibromobenzoic acid | C7H4Br2O2 | CID 11891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2,5-Dibromobenzoate | C8H6Br2O2 | CID 554523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Photoluminescence mechanism of red emissive carbon dots from a diaminobenzoic acid isomer - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 7. IMDEA Nanociencia - Fractionating MOF crystals unlocks their potential: retaining electrical properties with enhanced sensitivity [nanociencia.imdea.org]

- 8. researchgate.net [researchgate.net]

- 9. Electronic Structure Modulation of Metal–Organic Frameworks for Hybrid Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. sunfest.seas.upenn.edu [sunfest.seas.upenn.edu]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Functionalized Poly(p-phenylene) Synthesis via Ethyl 2,5-Dibromobenzoate

This Application Note serves as a definitive technical guide for the polymerization and application of ethyl 2,5-dibromobenzoate (CAS: 76008-76-9). This monomer is a critical precursor for synthesizing functionalized Poly(p-phenylene) (PPP) derivatives.

Unlike unsubstituted PPP, which is intractable and insoluble, the ethyl ester side chain provided by this monomer confers solubility in organic solvents, enabling solution processing. Furthermore, the ester group acts as a "masked" ionic functionality; post-polymerization hydrolysis yields Conjugated Polyelectrolytes (CPEs) —water-soluble conductive polymers used extensively in biosensors, bio-imaging, and drug delivery vectors.

Introduction & Strategic Utility

Ethyl 2,5-dibromobenzoate is a bifunctional aryl halide monomer. In the context of conductive polymers, it serves two strategic roles:

-

Solubilizing Scaffold: The ethyl ester pendant group disrupts interchain

-stacking just enough to permit solubility in common organic solvents (CHCl -

Bio-Functional Precursor: The ester is a protected carboxylic acid. Post-polymerization hydrolysis converts the hydrophobic neutral polymer into a water-soluble polyanion (Conjugated Polyelectrolyte). These materials are vital for drug development as they can electrostatically bind to biomolecules (proteins, DNA) or serve as pH-responsive drug carriers.

Chemical Profile

-

IUPAC Name: Ethyl 2,5-dibromobenzoate

-

Molecular Weight: 307.97 g/mol

-

Structure: A benzene ring substituted with bromines at positions 2 and 5, and an ethyl ester at position 1.

-

Purity Requirement: >98% (Recrystallization from ethanol is recommended before polymerization to remove monobromo impurities which act as chain terminators).

Polymerization Workflow Overview

The synthesis strategy involves three phases: Monomer purification, Polymerization (via Ni-mediated Yamamoto or Pd-catalyzed Suzuki coupling), and Post-Polymerization Modification (Hydrolysis).

Protocol A: Homopolymerization via Yamamoto Coupling

This method creates a homopolymer, Poly(ethyl 2,5-benzoate) .[1] This rigid-rod polymer is best synthesized using Nickel(0)-mediated coupling, which tolerates the ester functionality well.

Mechanism

The reaction proceeds via a reductive coupling cycle. Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)

Reagents & Equipment

-

Monomer: Ethyl 2,5-dibromobenzoate (1.0 eq)

-

Catalyst: Ni(cod)

(2.2 eq) – Must be handled in a Glovebox. -

Ligand: 2,2'-Bipyridine (bpy) (2.2 eq)

-

Co-Ligand: 1,5-Cyclooctadiene (COD) (2.2 eq)

-

Solvent: Anhydrous DMF / Toluene (1:1 mix), deoxygenated.

-

Quench: Dilute HCl in Methanol.

Step-by-Step Procedure

-

Catalyst Prep (Glovebox): In a Schlenk flask, dissolve Ni(cod)

(605 mg, 2.2 mmol), bpy (344 mg, 2.2 mmol), and COD (0.27 mL, 2.2 mmol) in 10 mL of anhydrous DMF. Heat to 60°C for 30 mins. The solution should turn a deep purple/black, indicating the formation of the active complex. -

Monomer Addition: Dissolve Ethyl 2,5-dibromobenzoate (308 mg, 1.0 mmol) in 5 mL anhydrous toluene. Add this solution to the catalyst mixture via syringe under Argon flow.

-

Polymerization: Stir the mixture at 80°C for 48 hours under strict inert atmosphere. The solution will become viscous and likely fluorescent under UV light.

-

Workup:

-

Cool to room temperature.

-

Pour the reaction mixture slowly into 200 mL of Methanol containing 5% HCl . This precipitates the polymer and decomposes the Ni catalyst (turning the solution green/blue).

-

Filter the precipitate.[2]

-

-

Purification: Soxhlet extraction is mandatory to remove oligomers.

-

Methanol (24h): Removes catalyst residues and salts.

-

Acetone (24h): Removes low-MW oligomers.

-

Chloroform: Extracts the target high-MW polymer. Collect the chloroform fraction and evaporate to yield the yellow fibrous solid.

-

Protocol B: Copolymerization via Suzuki-Miyaura[3]

For tuning the bandgap (e.g., for OLEDs or fluorescent tags), copolymerize with fluorene or thiophene derivatives.

Reagents

-

Monomer A: Ethyl 2,5-dibromobenzoate (0.5 eq)

-

Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (0.5 eq)

-

Catalyst: Pd(PPh

) -

Base: K

CO -

Solvent: Toluene (biphasic system) + Aliquat 336 (Phase transfer catalyst).

Procedure Summary

-

Combine Monomer A, Monomer B, and Pd catalyst in Toluene.

-

Add aqueous K

CO -

Reflux vigorously at 90-100°C for 24-48 hours .

-

End-cap with phenylboronic acid (2h) followed by bromobenzene (2h) to remove reactive halides.

-

Precipitate in Methanol and purify via Soxhlet extraction (similar to Protocol A).

Protocol C: Hydrolysis to Water-Soluble CPE

This step is critical for biological applications. It converts the neutral organic-soluble polymer into a water-soluble polyelectrolyte.

Reagents

-

Precursor Polymer: Poly(ethyl 2,5-benzoate) (100 mg)

-

Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Solvent: THF / Methanol / Water (4:4:1 ratio)

Step-by-Step

-

Dissolve the precursor polymer in THF (it must be fully dissolved before adding base).

-

Add a solution of KOH (20 eq relative to repeating unit) in Methanol/Water.

-

Reflux at 65°C for 24 hours . A precipitate may form as the polymer becomes hydrophilic and crashes out of the organic-rich phase.

-

Isolation:

-

Evaporate the organic solvents (THF/MeOH).

-

Dissolve the residue in pure water (The polymer should now be fully water-soluble).

-

Dialysis: Transfer to a dialysis membrane (MWCO 3.5 kDa) and dialyze against distilled water for 3 days to remove excess alkali and salts.

-

-

Lyophilization: Freeze-dry the solution to obtain the Poly(2,5-benzoic acid) salt as a powder.

Characterization & Properties

| Technique | Parameter | Expected Outcome |

| 1H NMR (CDCl3) | Structure | Broad peaks (polymer broadening). Ethyl ester signals: ~4.1 ppm (-CH2-) and ~1.1 ppm (-CH3). Aromatic protons: ~7.5-8.0 ppm. |

| GPC (THF) | Molecular Weight | Mn: 10,000 - 50,000 Da. PDI: 1.5 - 2.5 (Typical for step-growth). |

| UV-Vis | Bandgap | Absorption max |

| Fluorescence | Emission | Blue emission ( |

| Solubility | Processing | Precursor: Soluble in CHCl |

Troubleshooting & Critical Controls

Issue: Low Molecular Weight (Oligomers only)

-

Cause: Impure monomer or catalyst poisoning.

-

Fix: Recrystallize Ethyl 2,5-dibromobenzoate from ethanol. Ensure Ni(cod)

is bright yellow/orange; if white/pale, it has oxidized. Ensure strict stoichiometric balance (1:1) for Suzuki coupling.[4][5][6]

Issue: Incomplete Hydrolysis

-

Cause: Polymer precipitation before reaction completion.

-

Fix: Use a co-solvent mix (THF/MeOH) that maintains solubility for both the neutral starting material and the ionic intermediate for as long as possible. Increase reaction time to 48h.

Issue: "Black Spots" in Film

-

Cause: Nickel/Palladium residues.[7]

-

Fix: Perform a wash with aqueous EDTA or sodium diethyldithiocarbamate after polymerization to chelate and remove metal traces.

References

-

Yamamoto, T. (2002). "Synthesis of

-conjugated polymers bearing electronic and optical functionalities by organometallic polycondensations." Macromolecular Rapid Communications, 23(10-11), 583-606. -

Scherf, U., & List, E. J. (2002). "Semiconducting polyfluorenes—towards reliable structure–property relationships." Advanced Materials, 14(7), 477-487.

-

Pinto, M. R., & Schanze, K. S. (2004). "Conjugated polyelectrolytes: synthesis and applications." Synthesis, 2002(09), 1293-1309.

-

Tan, C., et al. (2004). "Photophysics, aggregation and amplified quenching of a water-soluble poly(phenylene ethynylene)." Chemical Communications, (4), 446-447.

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving Ethyl 2,5-Dibromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a detailed guide to leveraging palladium-catalyzed cross-coupling reactions for the selective functionalization of ethyl 2,5-dibromobenzoate. This versatile difunctionalized aromatic compound serves as a valuable building block in the synthesis of complex organic molecules, with significant applications in pharmaceutical and materials science research. The protocols and discussions herein are designed to offer both practical, step-by-step instructions and a deeper understanding of the underlying chemical principles that govern these powerful transformations.

Introduction: The Strategic Advantage of Ethyl 2,5-Dibromobenzoate in Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the art of carbon-carbon and carbon-heteroatom bond formation, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions offer a mild and highly selective means of constructing complex molecular architectures.[2] Ethyl 2,5-dibromobenzoate is a particularly attractive substrate for these transformations due to its two bromine atoms, which can be functionalized sequentially or simultaneously. The presence of the electron-withdrawing ethyl ester group influences the reactivity of the two bromine atoms, often allowing for regioselective reactions. This differential reactivity is a key strategic element in the design of multi-step syntheses, enabling the controlled introduction of different functionalities at specific positions on the aromatic ring. This guide will explore five major classes of palladium-catalyzed cross-coupling reactions as they apply to ethyl 2,5-dibromobenzoate: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.

Understanding the Catalytic Cycle: A Unified Mechanism

A unifying feature of these palladium-catalyzed cross-coupling reactions is their shared catalytic cycle, which generally proceeds through three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination.[3] The cycle is initiated by the active Pd(0) catalyst.

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Causality Behind the Cycle:

-

Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the carbon-halogen bond of the aryl halide (Ar-X).[4] The reactivity of the C-Br bond is generally higher than that of C-Cl and lower than C-I.[5] For ethyl 2,5-dibromobenzoate, the electron-withdrawing nature of the ester group can influence the rate of oxidative addition.

-

Transmetalation: In Suzuki, Stille, and other similar couplings, an organometallic reagent (R'-M) transfers its organic group to the palladium center, displacing the halide.[6] This step is often facilitated by a base, which activates the organometallic reagent.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (Ar-R'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Regioselectivity with Ethyl 2,5-Dibromobenzoate

A critical consideration when working with ethyl 2,5-dibromobenzoate is the regioselectivity of the initial cross-coupling reaction. The two bromine atoms are in electronically and sterically distinct environments. The bromine at the C2 position is ortho to the electron-withdrawing ethyl ester group, while the bromine at the C5 position is para.

Generally, oxidative addition is favored at the more electron-deficient C-Br bond. The ester group at C1 withdraws electron density from the ring, with a more pronounced effect at the ortho (C2) and para (C5) positions. Steric hindrance from the ortho ester group can also play a significant role, potentially favoring reaction at the less hindered C5 position.[8] The choice of catalyst, ligand, and reaction conditions can often be tuned to favor mono-functionalization at either the C2 or C5 position.[9]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[5] Its tolerance of a wide range of functional groups and the use of generally non-toxic boron reagents make it a popular choice in pharmaceutical synthesis.

Rationale for Component Selection:

-

Palladium Precatalyst: Pd(PPh₃)₄ and Pd(OAc)₂ are common choices. Pd(PPh₃)₄ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species.

-

Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle. Triphenylphosphine (PPh₃) is a standard choice, while more electron-rich and bulky ligands like XPhos can be used to couple less reactive aryl chlorides or to enhance reaction rates.

-

Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[10] The choice of base can influence the reaction rate and selectivity.

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often employed to dissolve both the organic and inorganic reagents.[10]

Protocol for Selective Mono-arylation of Ethyl 2,5-Dibromobenzoate:

This protocol is adapted from procedures for similar dibromoarene substrates and is designed to favor mono-arylation at the more reactive C5 position.[11][12][13]

| Reagent/Component | Molar Equiv. | Amount for 1 mmol Substrate | Purpose |

| Ethyl 2,5-dibromobenzoate | 1.0 | 293.98 mg | Substrate |

| Arylboronic Acid | 1.1 | 1.1 mmol | Coupling Partner |

| Pd(PPh₃)₄ | 0.04 | 46.2 mg | Catalyst |

| K₃PO₄ | 1.75 | 371.5 mg | Base |

| 1,4-Dioxane | - | 2 mL | Solvent |

| Water | - | 0.5 mL | Co-solvent |

Step-by-Step Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add ethyl 2,5-dibromobenzoate (1.0 mmol), Pd(PPh₃)₄ (0.04 mmol), and 1,4-dioxane (2 mL).

-

Stir the mixture at room temperature (25 °C) for 30 minutes.

-

Add the arylboronic acid (1.1 mmol), K₃PO₄ (1.75 mmol), and water (0.5 mL).

-

Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Heck Reaction: Synthesis of Substituted Alkenes

The Mizoroki-Heck reaction couples an aryl or vinyl halide with an alkene to form a new, more substituted alkene.[14] This reaction is a powerful tool for the synthesis of stilbenes and cinnamate derivatives, which are common motifs in natural products and pharmaceuticals.[8][11]

Rationale for Component Selection:

-

Palladium Precatalyst: Pd(OAc)₂ is a commonly used and cost-effective catalyst precursor.[10]

-

Ligand: While some Heck reactions can be performed without a phosphine ligand, the addition of a ligand like PPh₃ or a more specialized ligand can improve catalyst stability and reaction efficiency.

-

Base: An organic or inorganic base is required to regenerate the Pd(0) catalyst in the final step of the catalytic cycle. Triethylamine (Et₃N) or an inorganic base like K₂CO₃ is often used.[10]

-

Solvent: Polar aprotic solvents such as DMF, DMAc, or NMP are typically used to facilitate the reaction at elevated temperatures.[10]

Protocol for Heck Coupling of Ethyl 2,5-Dibromobenzoate with Styrene:

This protocol is a general procedure for the Heck reaction of aryl bromides.[10]

| Reagent/Component | Molar Equiv. | Amount for 1 mmol Substrate | Purpose |

| Ethyl 2,5-dibromobenzoate | 1.0 | 293.98 mg | Substrate |

| Styrene | 1.2 | 1.2 mmol (125 mg) | Coupling Partner |

| Pd(OAc)₂ | 0.05 | 11.2 mg | Catalyst |

| K₂CO₃ | 3.5 | 483.7 mg | Base |

| TBAB (Tetrabutylammonium bromide) | 2.0 | 644.8 mg | Phase Transfer Catalyst |

| DMAc (N,N-Dimethylacetamide) | - | 5 mL | Solvent |

Step-by-Step Procedure:

-

To a reaction vessel, add ethyl 2,5-dibromobenzoate (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.05 mmol), K₂CO₃ (3.5 mmol), and TBAB (2.0 mmol).

-

Add DMAc (5 mL) as the solvent.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture to 140 °C under an inert atmosphere for 24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent and purify the product by column chromatography.

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling reaction is the cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes.[7] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and drug discovery.[15]

Rationale for Component Selection:

-

Palladium Catalyst: A Pd(0) complex, often generated in situ from a Pd(II) source like PdCl₂(PPh₃)₂, is typically used.[7]

-

Copper(I) Co-catalyst: A copper(I) salt, such as CuI, is commonly used as a co-catalyst to facilitate the transmetalation step.[7] However, copper-free Sonogashira protocols have also been developed.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[16]

-

Solvent: Solvents like THF or DMF are commonly employed.

Protocol for Sonogashira Coupling of Ethyl 2,5-Dibromobenzoate with Phenylacetylene:

This is a general procedure for the Sonogashira coupling of aryl halides.[16]

| Reagent/Component | Molar Equiv. | Amount for 1 mmol Substrate | Purpose |

| Ethyl 2,5-dibromobenzoate | 1.0 | 293.98 mg | Substrate |

| Phenylacetylene | 1.0 | 1.0 mmol (102.1 mg) | Coupling Partner |

| PdCl₂(PPh₃)₂ | 0.03 | 21.1 mg | Catalyst |

| CuI | 0.03 | 5.7 mg | Co-catalyst |

| K₂CO₃ | 4.0 | 552.8 mg | Base |

| Ethanol (EtOH) | - | 4 mL | Solvent |

Step-by-Step Procedure:

-

To a reaction flask, add ethyl 2,5-dibromobenzoate (1.0 mmol), phenylacetylene (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), CuI (0.03 mmol), and K₂CO₃ (4.0 mmol).

-

Add ethanol (4 mL) as the solvent.

-

Stir the mixture at 70 °C under an inert atmosphere for the appropriate time, monitoring the reaction by TLC.

-

After the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.

-

Add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[7] This reaction has become a cornerstone of modern organic synthesis, particularly for the preparation of anilines and their derivatives, which are prevalent in pharmaceuticals.[17]

Rationale for Component Selection:

-

Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.

-

Ligand: Bulky, electron-rich phosphine ligands are essential for the success of this reaction. Ligands such as Xantphos, BINAP, or those from the Buchwald ligand family (e.g., XPhos, SPhos) are frequently used.[7] These ligands promote the reductive elimination step, which is often the rate-limiting step in C-N bond formation.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly employed.[18]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Protocol for Buchwald-Hartwig Amination of Ethyl 2,5-Dibromobenzoate with Morpholine:

This protocol is a general procedure for the Buchwald-Hartwig amination.[18]

| Reagent/Component | Molar Equiv. | Amount for 1 mmol Substrate | Purpose |

| Ethyl 2,5-dibromobenzoate | 1.0 | 293.98 mg | Substrate |

| Morpholine | 1.5 | 1.5 mmol (130.7 mg) | Coupling Partner |

| Pd(OAc)₂ | 0.05 | 11.2 mg | Catalyst |

| BINAP | 0.08 | 49.8 mg | Ligand |

| Cs₂CO₃ | 10.0 | 3.26 g | Base |

| Toluene | - | 10 mL | Solvent |

Step-by-Step Procedure:

-

In a glovebox or under an inert atmosphere, combine ethyl 2,5-dibromobenzoate (1.0 mmol), morpholine (1.5 mmol), Cs₂CO₃ (10.0 mmol), Pd(OAc)₂ (0.05 mmol), and BINAP (0.08 mmol) in a reaction vessel.

-

Add anhydrous toluene (10 mL).

-

Degas the mixture.

-

Stir the reaction at 110 °C for 8 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, filter the mixture through a pad of Celite and wash with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography.

Stille Coupling: Utilizing Organotin Reagents

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide.[19] This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents.[20] However, the toxicity of tin compounds is a significant drawback.

Rationale for Component Selection:

-

Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings.

-

Organostannane: A wide range of organostannanes can be used, including those with vinyl, aryl, and heteroaryl groups.

-

Solvent: Anhydrous, non-polar solvents like toluene or THF are typically used.

-

Additives: In some cases, additives like LiCl or CuI can accelerate the reaction.

Protocol for Stille Coupling of Ethyl 2,5-Dibromobenzoate with Tributyl(phenyl)tin:

This is a general protocol for the Stille coupling reaction.

| Reagent/Component | Molar Equiv. | Amount for 1 mmol Substrate | Purpose |

| Ethyl 2,5-dibromobenzoate | 1.0 | 293.98 mg | Substrate |

| Tributyl(phenyl)tin | 1.15 | 1.15 mmol (423.2 mg) | Coupling Partner |

| Pd(dppf)Cl₂·DCM | 0.1 | 81.6 mg | Catalyst |

| CuI | 0.1 | 19.0 mg | Additive |

| LiCl | 5.3 | 224.6 mg | Additive |

| DMF | - | 46 mL | Solvent |

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add ethyl 2,5-dibromobenzoate (1.0 mmol) and DMF (35 mL).

-

Add CuI (0.1 mmol), Pd(dppf)Cl₂·DCM (0.1 mmol), and LiCl (5.3 mmol).

-

Add an additional 11 mL of DMF.

-

Purge the flask with argon for 10 minutes.

-

Add tributyl(phenyl)tin (1.15 mmol).

-

Heat the solution to 40 °C and stir for 2.5 days.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, pour the reaction mixture into a separatory funnel containing aqueous ammonia and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions of ethyl 2,5-dibromobenzoate provide a powerful and versatile platform for the synthesis of a diverse array of functionalized aromatic compounds. By carefully selecting the reaction type, catalyst, ligand, base, and solvent, researchers can achieve high yields and excellent regioselectivity. The protocols outlined in these application notes serve as a starting point for the exploration of these reactions in the context of drug discovery and materials science. Further optimization may be required for specific substrates and desired outcomes. The continued development of more active and selective catalyst systems will undoubtedly expand the scope and utility of these indispensable synthetic transformations.

References

- Khan, A. T., Ali, M. A., Goswami, P., & Choudhury, L. H. (2006). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). The Journal of Organic Chemistry, 71(23), 8961–8963.

- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A "Sn-F" Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(26), 4173–4176.

- Gallagher, W. P., Terstiege, I., & Maleczka, R. E. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 123(14), 3194–3204.

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube.

- Naber, J. R., & Buchwald, S. L. (2010). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. Heterocycles, 80(2), 843.

- Baran, P. S., & Maimone, T. J. (2016). Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids.

- Naber, J. R., & Buchwald, S. L. (2010). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. Heterocycles, 80(2), 843.

- Nolan, S. P. (2010). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- Bedekar, A. V., & Saiyed, A. S. (2015). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 5(102), 83837–83861.

- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.

- Stille Coupling. (n.d.). NROChemistry.

- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). Indian Academy of Sciences.

- Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2025, August 6).

- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (n.d.). PMC.

- Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. (2025, August 7).

- Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. (n.d.).

- Pd(II)-Catalyzed para-Selective C–H Arylation of mono-Substituted Arenes. (n.d.). PMC.

- Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions. (n.d.). Benchchem.

- General palladium-catalyzed cross coupling of cyclopropenyl esters. (n.d.). RSC Publishing.

- Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. (2020, August 17). RSC Publishing.

- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (n.d.). RSC Publishing.

- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph

- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (n.d.). MDPI.

- Screening for mono-arylation. a. (n.d.).

- Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. (2025, August 10).

- Tetrabutylammonium Bromide (TBAB)-Promoted, Pd/Cu-Catalyzed Sonogashira Coupling of N-Tosyl Aryltriazenes. (n.d.).

- Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. (2021, May 27).

- Cross-coupling reaction. (n.d.). In Wikipedia.

- General procedure for Sonogashira coupling reaction. (2024, December 7).

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- catalytic cycle for coupling reactions. (2019, January 7). [Video]. YouTube.

- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).

- Stille Coupling. (2023, June 30). Chemistry LibreTexts.

- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023, July 25). NIH.

- Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. (2023, August 3). [Video]. YouTube.

- Stille reaction. (n.d.). In Wikipedia.

- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.

- Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. (n.d.). MSU Chemistry.

- Palladium-Catalyzed Coupling of Aryl Halides and. (n.d.).

- Heck reaction. (n.d.). In Wikipedia.

- Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles. (n.d.).

- Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study. (2025, August 7).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Palladium catalyzed selective mono-arylation of o-carboranes via B-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-naphthols via carbonylative Stille coupling reaction of 2-bromobenzyl bromides with tributylallylstannane followed by the Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pubs.acs.org [pubs.acs.org]